1-(Thiophene-2-sulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine
Description
This compound features a piperidine core substituted with a thiophene-2-sulfonyl group and a 1,2,4-oxadiazole ring bearing a 3,4,5-trimethoxyphenyl moiety.
Properties
IUPAC Name |
5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S2/c1-26-15-11-14(12-16(27-2)18(15)28-3)19-21-20(29-22-19)13-6-8-23(9-7-13)31(24,25)17-5-4-10-30-17/h4-5,10-13H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYVKFLOOCYBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(Thiophene-2-sulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine is a novel heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of thiophene sulfonyl derivatives with piperidine and oxadiazole moieties. The structural characteristics of the compound are crucial for its biological activity, particularly the presence of the oxadiazole ring and thiophene sulfonyl group.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies indicate that derivatives containing oxadiazole and piperidine structures exhibit significant antibacterial effects, particularly against Staphylococcus aureus and Mycobacterium tuberculosis .
- Antitubercular Effects : Research demonstrates that compounds with similar structures inhibit the growth of M. tuberculosis, suggesting potential as antitubercular agents . Molecular docking studies have indicated strong binding affinities to key bacterial enzymes involved in cell wall synthesis.
- Neuroprotective Properties : Some derivatives have also been reported to possess neuroprotective effects, which may be attributed to their ability to cross the blood-brain barrier and modulate neurotransmitter systems .
The mechanisms underlying the biological activity of this compound involve several pathways:
- Enzyme Inhibition : The compound may inhibit critical enzymes such as enoyl reductase (InhA), disrupting mycolic acid biosynthesis in M. tuberculosis .
- Cell Membrane Disruption : Antibacterial activity is often linked to the disruption of bacterial cell membranes, leading to cell lysis .
- Pharmacophore Interactions : The unique structural features of the compound allow it to interact with various biological targets, enhancing its efficacy against specific pathogens .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by Dhumal et al. (2016) evaluated various oxadiazole derivatives for their antimicrobial properties. The results indicated that compounds with piperidine moieties exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics like gentamicin .
Case Study 2: Antitubercular Activity
In a recent study by Paruch et al. (2020), derivatives similar to our compound were synthesized and tested against M. bovis BCG. The most active compounds demonstrated a high degree of potency in inhibiting mycobacterial growth, suggesting a viable pathway for developing new antitubercular agents .
Future Directions
The ongoing research into the biological activity of this compound suggests several avenues for future exploration:
- Optimizing Structure : Modifications to enhance potency and selectivity against specific pathogens.
- In Vivo Studies : Comprehensive evaluation of pharmacokinetics and toxicity in animal models to assess therapeutic potential.
- Mechanistic Studies : Further elucidation of molecular mechanisms to better understand interactions at the cellular level.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds containing oxadiazole derivatives exhibit anticancer activity. The specific structure of 1-(Thiophene-2-sulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine may enhance its efficacy against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
Studies have shown that thiophene derivatives possess antimicrobial properties. The incorporation of the thiophene sulfonyl group in this compound may contribute to its ability to inhibit bacterial growth and combat infections.
Neuropharmacological Effects
The piperidine structure is often associated with neuropharmacological activities. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic avenues for treating neurological disorders.
Anticancer Studies
A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound showed selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism involved the induction of oxidative stress and subsequent apoptosis .
Antimicrobial Efficacy
Another research highlighted the antimicrobial potential of thiophene derivatives against Gram-positive and Gram-negative bacteria. The study found that the compound exhibited significant inhibitory effects on bacterial growth at low concentrations .
Neuropharmacology Insights
A recent investigation into neuroactive compounds indicated that similar piperidine derivatives could enhance serotonin receptor activity, suggesting potential antidepressant effects .
Comparison with Similar Compounds
Structural Analog: 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine (G602-0282)
- Molecular Formula : C₁₇H₁₆BrN₃O₃S₂ (MW 454.36)
- Key Differences :
- The oxadiazole ring is substituted with a 4-bromophenyl group instead of 3,4,5-trimethoxyphenyl.
- Bromine’s electron-withdrawing nature contrasts with the electron-donating methoxy groups, affecting electronic properties and binding interactions.
- Physicochemical Properties :
- logP = 4.89 (indicating high lipophilicity) .
- Polar surface area = 64.37 Ų .
- Implications : The bromophenyl derivative may exhibit stronger π-π stacking in hydrophobic environments, while the trimethoxyphenyl analog could engage in hydrogen bonding via methoxy oxygen atoms.
Structural Analog: 1-(Thiophene-2-sulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine
- Molecular Formula : C₁₈H₁₆F₃N₃O₃S₂ (MW 443.5)
- Key Differences :
- The oxadiazole substituent is 4-(trifluoromethyl)phenyl, a strong electron-withdrawing group, versus the electron-rich trimethoxyphenyl.
- Physicochemical Properties :
- Higher fluorine content increases electronegativity and metabolic stability.
Structural Analog: 1-(Benzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
- Molecular Formula : C₂₂H₂₅N₃O₆S (MW 459.5)
- Key Differences :
- Benzene sulfonyl replaces thiophene sulfonyl.
- Physicochemical Properties :
- The benzene sulfonyl group may reduce steric hindrance compared to the bulkier thiophene sulfonyl.
Data Table: Comparative Analysis
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of thioamide precursors with hydroxylamine derivatives under reflux conditions.
- Step 2 : Piperidine functionalization through sulfonylation using thiophene-2-sulfonyl chloride in anhydrous solvents (e.g., dichloromethane) at 0–25°C.
- Step 3 : Coupling the oxadiazole and piperidine moieties using Cu-catalyzed "click" chemistry or nucleophilic substitution . Optimization : Control reaction pH (6–8), use catalysts like CuI (0.1–1.0 mol%), and employ purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR : - and -NMR to confirm proton environments and carbon backbone (e.g., thiophene sulfonyl δ ~7.5 ppm; trimethoxyphenyl δ ~3.8 ppm) .
- IR : Identify functional groups (e.g., oxadiazole C=N stretch ~1600 cm, sulfonyl S=O ~1350 cm) .
- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H] ~520–530 Da) .
Q. What structural features influence its reactivity in medicinal chemistry?
- The 3,4,5-trimethoxyphenyl group enhances lipophilicity and π-π stacking with biological targets.
- The thiophene sulfonyl moiety increases electron-withdrawing effects, stabilizing the oxadiazole ring.
- The piperidine ring provides conformational flexibility for receptor binding .
Q. How can common impurities be identified and mitigated during synthesis?
- Impurities : Unreacted sulfonyl chloride intermediates or oxadiazole byproducts.
- Analytical Methods : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
- Mitigation : Optimize stoichiometry (1:1.2 molar ratio for sulfonylation) and employ recrystallization (ethanol/water) for final purification .
Advanced Questions
Q. How can computational methods predict this compound’s electronic properties and binding affinity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge transfer potential. For example, the oxadiazole ring often acts as an electron acceptor .
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like tubulin (trimethoxyphenyl mimics colchicine binding) or kinase domains. Validate with MM-GBSA binding free energy calculations .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay Standardization : Replicate experiments across cell lines (e.g., MCF-7 vs. HeLa) with controlled ATP levels (luminescence assays) and serum-free conditions.
- Dose-Response Analysis : Test concentrations from 1 nM–100 µM to identify non-linear effects.
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., thiadiazole derivatives in ) to isolate substituent-specific effects.
Q. How does the 3,4,5-trimethoxyphenyl group impact pharmacokinetics?
- Absorption : Methoxy groups enhance passive diffusion across lipid membranes (logP ~3.5 predicted via ChemAxon).
- Metabolism : Demethylation by CYP3A4 may reduce activity; use hepatic microsome assays to quantify metabolic stability.
- Toxicity : Assess mitochondrial membrane potential disruption in primary hepatocytes (JC-1 staining) .
Q. What experimental designs optimize stability studies for the oxadiazole moiety?
- Hydrolytic Stability : Incubate in PBS (pH 7.4 and 2.0) at 37°C for 24–72 hours. Monitor degradation via HPLC.
- Photostability : Expose to UV light (320–400 nm) and quantify decomposition products.
- Solid-State Stability : Store under ICH guidelines (25°C/60% RH) and analyze crystallinity via PXRD .
Q. How do structural analogs compare in target selectivity?
- Analog Screening : Replace the thiophene sulfonyl with benzene sulfonyl (reduced solubility) or vary the oxadiazole substituents (e.g., nitro vs. methoxy).
- Activity Cliffs : Compare IC values against kinase panels (e.g., EGFR, VEGFR2) to identify critical substituents.
- Data Sources : Reference libraries like ChEMBL or PubChem BioAssay for analogous compounds .
Q. What mechanistic insights explain its anti-proliferative activity?
- Cell Cycle Analysis : Use flow cytometry (PI staining) to confirm G2/M arrest.
- Target Validation : siRNA knockdown of suspected targets (e.g., Aurora kinases) to assess rescue effects.
- Pathway Mapping : RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., PI3K/AKT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
